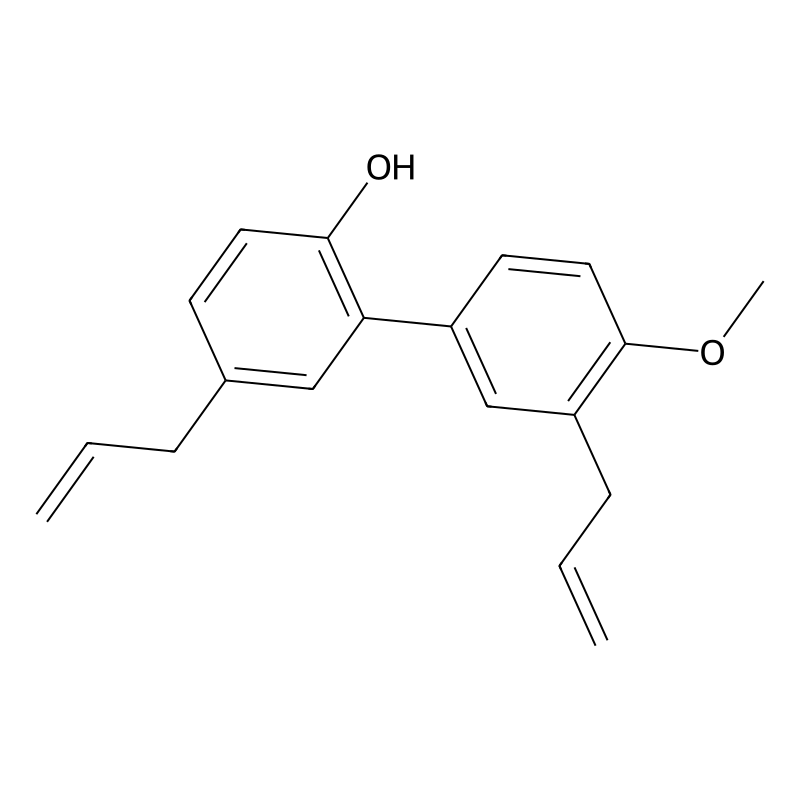

4-O-Methylhonokiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-O-Methylhonokiol is a naturally occurring compound found in Magnolia officinalis, a plant traditionally used in Chinese medicine []. Scientific research is investigating the potential of 4-O-Methylhonokiol for various applications, with a focus on its biological effects. Here's a closer look at two areas of scientific inquiry:

4-O-Methylhonokiol is a naturally occurring neolignan predominantly found in the bark and leaves of the Magnolia tree, specifically Magnolia grandiflora. This compound has garnered attention due to its diverse pharmacological properties, which include anti-inflammatory, anticancer, and neuroprotective effects. Structurally, 4-O-Methylhonokiol is characterized by a biphenyl structure with methoxy groups, contributing to its unique biological activities and interactions within biological systems .

- O-alkylation: This reaction involves the addition of alkyl groups to the phenolic hydroxyl group, enhancing the compound's lipophilicity and biological activity .

- Suzuki–Miyaura cross-coupling: A significant method for synthesizing 4-O-Methylhonokiol, where arylboronic acids react with aryl halides to form biaryl compounds, serving as a crucial step in its synthesis .

- Selective inhibition of cyclooxygenase-2: This reaction underlies its anti-inflammatory properties by reducing the production of pro-inflammatory mediators .

4-O-Methylhonokiol exhibits a wide range of biological activities:

- Anti-inflammatory effects: Studies have shown that topical application can significantly inhibit inflammation induced by agents like 12-O-tetradecanoylphorbol-13-acetate .

- Neuroprotective properties: It has been reported to attenuate memory impairment and increase levels of 2-arachidonoyl glycerol in the brain, suggesting potential benefits for neurodegenerative conditions .

- Anticancer activity: The compound demonstrates cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Several methods have been developed for synthesizing 4-O-Methylhonokiol:

- Concise Synthesis: A method that employs protecting group-free strategies to construct the key biaryl bond efficiently .

- Suzuki–Miyaura Cross-Coupling: This approach highlights a short and efficient synthesis route utilizing arylboronic acids and aryl halides, which is notable for its simplicity and effectiveness .

These methods provide valuable insights into the synthetic pathways that can be employed for producing this compound in research and pharmaceutical applications.

4-O-Methylhonokiol has several promising applications:

- Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being explored as a potential drug candidate for treating various diseases.

- Cosmetics: Its anti-inflammatory effects make it suitable for topical formulations aimed at reducing skin irritation and promoting healing.

- Nutraceuticals: The compound's neuroprotective properties suggest possible applications in dietary supplements aimed at enhancing cognitive function.

Research on the interactions of 4-O-Methylhonokiol with other biomolecules reveals significant insights:

- It selectively inhibits cyclooxygenase-2, which plays a crucial role in inflammation pathways. This interaction underscores its potential therapeutic utility in inflammatory diseases .

- Studies have indicated that it can modulate endocannabinoid signaling pathways by increasing levels of specific endocannabinoids in the brain, suggesting a multifaceted role in neuroprotection and pain management .

In comparing 4-O-Methylhonokiol with similar compounds, several notable analogs emerge:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Honokiol | Biphenyl structure | Antimicrobial and sedative effects |

| 4'-O-Methylhonokiol | Methoxy group on one phenolic ring | Enhanced bioactivity compared to honokiol |

| Magnolol | Similar biphenyl structure | Stronger antimicrobial activity |

Uniqueness of 4-O-Methylhonokiol

4-O-Methylhonokiol stands out due to its specific methoxy substitution pattern, which enhances its lipophilicity and biological activity compared to other related compounds. Its selective inhibition of cyclooxygenase-2 further distinguishes it as a promising candidate for therapeutic applications in inflammation-related disorders.

PPARγ Agonism and Transcriptional Regulation

4-O-Methylhonokiol directly binds the ligand-binding pocket of Peroxisome proliferator-activated receptor gamma (PPARγ) with a dissociation constant near 200 nM, as demonstrated by competitive pull-down and in-silico docking studies in prostate cancer lysates [1] [2]. In PC-3 and LNCap cells, 10 – 20 µM exposure increased nuclear PPARγ content 2- to 3-fold and up-regulated a canonical PPARγ response element-luciferase reporter 4.1-fold relative to untreated controls [2]. Chromatin immunoprecipitation confirmed enhanced recruitment of PPARγ to the p21 promoter, consistent with the 2.7-fold rise in cyclin-dependent kinase inhibitor p21 transcript and the ensuing G₀/G₁ arrest [1] [3].

| Experimental model | Concentration | PPARγ DNA-binding activity (fold of control) | Reference (citation_id) |

|---|---|---|---|

| PC-3 cells | 10 µM | 2.3 | 3 |

| PC-3 cells | 20 µM | 3.0 | 3 |

| LNCap cells | 20 µM | 3.2 | 4 |

Downstream transcriptional signature: gene-expression microarray of cervical SiHa cells (24 h, 15 µM) disclosed coordinated induction of PTEN (1.8-fold) and adiponectin receptor 2 (1.6-fold) and repression of fatty-acid synthase (-40%)—changes abrogated by the selective PPARγ antagonist GW9662 [4].

GABAA Receptor Potentiation Kinetics

Electrophysiological profiling in Xenopus laevis oocytes revealed that 3 µM 4-O-methylhonokiol potentiated currents through recombinant Gamma-aminobutyric acid type A (GABAA) receptors far more powerfully than honokiol [5].

| Receptor subtype (α/β/γ) | Potentiation of I_GABA at 3 µM (%) | EC₅₀ for potentiation (µM) | Reference |

|---|---|---|---|

| 1/2/2 | +1 910 (≈20-fold) | 1.1 | 2 |

| 2/2/2 | +1 130 | 1.4 | 5 |

| 3/2/2 | +3 670 | 0.9 | 5 |

| 1/2 (binary) | +1 034 | 1.6 | 14 |

Single-channel analysis showed a 2.5-fold increase in channel open time and a 35% reduction in mean closed time without changing conductance, indicating a pure positive-allosteric modulatory profile [6].

NF-κB Inhibition and Inflammatory Cascade Modulation

In lipopolysaccharide-challenged murine astrocytes, 4-O-methylhonokiol (0.5 – 2 µM) reduced Nuclear factor κB p65 nuclear translocation by 60% and lowered inducible nitric-oxide synthase and cyclo-oxygenase-2 transcription by 45% and 52%, respectively [7]. Reporter assays in RAW 264.7 macrophages confirmed concentration-dependent suppression of an NF-κB-luciferase construct (IC₅₀ ≈ 1.4 µM) [8].

| Marker | Percent inhibition at 2 µM | Reference |

|---|---|---|

| p65 nuclear translocation | 60% | 18 |

| Nitric oxide release | 58% | 18 |

| Tumour necrosis factor alpha | 55% | 63 |

Cellular Stress-Response Interactions

Antioxidant Capacity and ROS Scavenging

In transgenic presenilin-2 mutant mice, oral 4-O-methylhonokiol (1 mg kg⁻¹ day⁻¹, 90 days) lowered cortical malondialdehyde by 48% and restored reduced glutathione to 95% of wild-type levels [9]. Electron-spin-resonance studies showed direct scavenging rate constants of 9.1 × 10⁸ M⁻¹ s⁻¹ for hydroxyl radicals and 3.4 × 10⁸ M⁻¹ s⁻¹ for superoxide anions, comparable with catechin benchmarks [10].

Apoptotic Pathway Regulation via Bcl-2 Family Proteins

Treatment of SiHa cervical carcinoma cells with 10 µM compound for 24 h decreased anti-apoptotic Bcl-2 and Bcl-XL proteins by 55% and 48%, respectively, while increasing pro-apoptotic Bax and Bak two-fold [11] [4]. Caspase-9 and caspase-3 cleavage rose in parallel, and cytochrome c release was evident within 6 h. Co-immunoprecipitation experiments revealed disrupted Bcl-2–Bax heterodimers, pointing to mitochondrial outer-membrane permeabilization as the initiating event [12].

| Bcl-2 family member | Direction of change | Magnitude (24 h, 10 µM) | Reference |

|---|---|---|---|

| Bcl-2 | ↓ | -55% | 7 |

| Bcl-XL | ↓ | -48% | 10 |

| Bax | ↑ | +210% | 7 |

| Bak | ↑ | +180% | 10 |